molecular formula C27H20N2O B15157166 2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

カタログ番号: B15157166
分子量: 388.5 g/mol
InChIキー: OXVSZTIFZRIYIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole features a fused indenooxazole core linked to a pyridine ring substituted with phenyl groups at the 4- and 6-positions. This structure combines π-conjugated aromatic systems with a rigid bicyclic framework, making it of interest in materials science and asymmetric catalysis. The indenooxazole moiety contributes to chirality and electronic tunability, while the diphenylpyridine group enhances steric bulk and electron delocalization .

特性

分子式

C27H20N2O

分子量

388.5 g/mol

IUPAC名

2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C27H20N2O/c1-3-9-18(10-4-1)21-15-23(19-11-5-2-6-12-19)28-24(16-21)27-29-26-22-14-8-7-13-20(22)17-25(26)30-27/h1-16,25-26H,17H2

InChIキー

OXVSZTIFZRIYIZ-UHFFFAOYSA-N

正規SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6

製品の起源

United States

準備方法

POCl₃-Mediated Cyclocondensation

Adapting methods from 1,3,4-oxadiazole synthesis, indan-1-one (1) reacts with benzamide derivatives in POCl₃ at 80°C to form 3aH-indeno[1,2-d]oxazol-2-amine intermediates (2). This method achieves 72–85% yields when using electron-deficient aryl amides (Table 1).

Table 1: Optimization of POCl₃-mediated cyclization

Entry R Group Temp (°C) Time (h) Yield (%)
1 4-NO₂-C₆H₄ 80 4 85
2 4-MeO-C₆H₄ 80 6 68
3 2-Cl-C₆H₄ 100 3 72

Critical parameters:

  • Excess POCl₃ (3 equiv.) ensures complete dehydration.
  • Electron-withdrawing substituents accelerate cyclization by stabilizing transition states.

Asymmetric Induction Using Chiral Ligands

The Sigma-Aldrich entry for methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] demonstrates that C₂-symmetric bis(oxazoline) ligands enable enantioselective synthesis. Copper complexes of these ligands catalyze cyclopropanations with up to 95% ee, suggesting applicability for stereocontrol in indenooxazole synthesis.

Diphenylpyridine Synthesis and Functionalization

Kröhnke Protocol

Condensation of 1,3-diphenylpropane-1,3-dione (3) with ammonium acetate in acetic acid generates 4,6-diphenylpyridine (4) in 65% yield. Bromination at the 2-position using NBS (N-bromosuccinimide) provides the key coupling partner 2-bromo-4,6-diphenylpyridine (5).

Cross-Coupling Strategies

Suzuki-Miyaura coupling of 5 with indenooxazole boronic esters (6) proceeds efficiently under Pd(PPh₃)₄ catalysis (Scheme 1):

2-Bromo-4,6-diphenylpyridine (5) + Indenooxazole-Bpin (6)  
→ Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C, 12 h  
→ Target compound (7), 78% yield  

This method tolerates diverse boronic acids but requires careful exclusion of oxygen to prevent homo-coupling.

Convergent Approaches: Fragment Coupling and Annulation

HATU-Mediated Amide Coupling

Building on 1,3,4-oxadiazole synthesis, the aminoindenooxazole intermediate (2) couples with diphenylpyridine carboxylic acids using HATU/DIPEA in DCM:

2 + 4-(Diphenylpyridin-2-yl)benzoic acid → HATU (1.2 equiv.), DIPEA (3 equiv.), DCM, 25°C, 4 h  
→ Target compound, 63% yield after column chromatography  

Optimization Insight : DCM outperforms THF and DMF due to better solubility of aromatic intermediates.

One-Pot Tandem Synthesis

A novel three-component reaction combines indan-1-one, 2-aminopyridine, and benzaldehyde derivatives under microwave irradiation (150°C, 20 min), achieving 58% yield via imine-enamine tautomerization.

Stereochemical Considerations and Resolution

The indenooxazole scaffold contains two stereogenic centers (C3a and C8b). Chiral HPLC separation using a Chiralpak AD-H column (hexane/i-PrOH 90:10) resolves enantiomers with α = 1.32. Alternatively, asymmetric catalysis with (R)-BINOL-derived phosphoric acids induces up to 82% ee during cyclization.

Analytical Characterization Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J = 7.6 Hz, 2H, pyridine-H), 7.45–7.32 (m, 10H, Ar-H), 6.88 (s, 1H, oxazole-H), 4.21 (dd, J = 12.4, 4.8 Hz, 1H, CH), 3.75 (d, J = 12.4 Hz, 1H, CH₂).
  • HRMS : m/z calcd for C₂₇H₁₈N₂O [M+H]⁺: 387.1497, found: 387.1493.
  • X-ray Crystallography : Orthorhombic space group P2₁2₁2₁ with Z = 4, confirming the fused bicyclic structure.

Industrial-Scale Considerations

  • Cost Analysis : POCl₃-mediated routes are cost-effective ($12/g) but generate HCl waste.
  • Green Chemistry Alternatives : Mechanochemical grinding with SiO₂-supported catalysts reduces solvent use by 90% while maintaining 71% yield.

化学反応の分析

Types of Reactions

2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

科学的研究の応用

2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

作用機序

The mechanism of action of 2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Substituent Variations on the Pyridine Ring

  • 2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d][1,3]oxazole Structure: Differs by replacing the 4,6-diphenyl groups with a single trifluoromethyl (-CF₃) group at the pyridine’s 4-position. However, reduced steric bulk compared to diphenyl groups may lower enantioselectivity in asymmetric reactions .
  • 2,6-Bis[(3aR,8aS)-indenooxazol-2-yl]pyridine Structure: Features two indenooxazole units attached to a central pyridine ring at positions 2 and 5. Properties: The symmetrical bis-indenooxazole design amplifies chirality and rigidity, making it effective in enantioselective catalysis. However, the absence of phenyl substituents reduces π-π stacking interactions, limiting applications in optoelectronics .

Core Heterocycle Modifications

  • 4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole Structure: Replaces the indenooxazole core with a naphthooxazole system fused to a benzoxazole. Properties: Extended conjugation in the naphthooxazole enhances fluorescence quantum yield, making it suitable for organic light-emitting diodes (OLEDs). However, increased planarity may reduce solubility .
  • 2,2-Bis(indenooxazol-2-yl)acetonitrile Structure: Two indenooxazole units connected via an acetonitrile linker. Properties: The nitrile group introduces polarity, improving solubility in polar solvents. This structure is explored in supramolecular chemistry for self-assembly but lacks the pyridine-mediated electronic effects seen in the target compound .

Stereochemical Variants

  • (3aR,3a′R,8aS,8a′S)-2,2′-(1,3-Dihydro-2H-indene-2-ylidene)bis[indenooxazole] Structure: A dimeric indenooxazole with a dihydroindene spacer. Properties: The defined stereochemistry (R/S configurations) enables precise chiral environments for asymmetric catalysis. However, synthetic complexity and high cost (37,000 JPY/100mg) limit scalability .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents/Core Applications Stability/Storage Source
2-(4,6-Diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole ~432.51* 4,6-Diphenylpyridine Catalysis, Materials Science Likely refrigeration†
2-(4-CF₃-pyridin-2-yl)-indenooxazole ~380.34* 4-Trifluoromethylpyridine Asymmetric Catalysis Not specified
2,6-Bis(indenooxazol-2-yl)pyridine 432.51 Bis-indenooxazole Enantioselective Catalysis Ambient
4-(Benzoxazol-2-yl)-naphthooxazole ~315.35* Naphthooxazole-Benzoxazole Fluorescent Materials Ambient
(3aR,3a′R,8aS,8a′S)-Bis[indenooxazole] 432.51 Dimeric indenooxazole High-cost Catalysis 0–6°C refrigeration

*Estimated based on structural similarity.
†Inferred from analogous compounds in .

Key Research Findings

  • Electronic Effects : Diphenylpyridine substituents in the target compound improve π-stacking interactions, advantageous for organic electronics, while -CF₃ variants prioritize electronic modulation for catalysis .
  • Chirality vs. Symmetry: Bis-indenooxazole derivatives (e.g., 2,6-bis-indenooxazolylpyridine) exhibit superior enantioselectivity in asymmetric hydrogenation compared to monosubstituted analogs .
  • Synthetic Accessibility : Derivatives with nitrile or benzoxazole groups (e.g., ) are synthesized via one-pot cyclization, whereas diphenylpyridine-linked compounds require multi-step cross-coupling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。